![molecular formula C18H21N5O2 B2881802 1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946359-22-4](/img/structure/B2881802.png)
1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Description
1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy
The compound, also known as 1H-pyrrolo[2,3-b]pyridine derivatives, has shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
FGFR Inhibitor Development
The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
P21-Activated Kinase 4 (PAK4) Inhibition
The compound has been found in complex with PAK4, indicating potential applications in the inhibition of this kinase . PAK4 is a protein kinase involved in many cellular processes and has been implicated in cancer progression .
Drug Design and Synthesis
The compound’s structure can be used as a basis for the design and synthesis of novel drug compounds . Its structure-activity relationship can be studied to optimize its pharmacological properties .
Study of Cell Signaling Pathways
The compound’s interaction with FGFR and PAK4 can be used to study cell signaling pathways, which could lead to the discovery of new therapeutic targets .
properties
IUPAC Name |
6,12-dimethyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-4-5-15-19-16-13(17(24)23(15)11-12)10-14(21(16)3)18(25)22-8-6-20(2)7-9-22/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCUVSPYXVEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
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